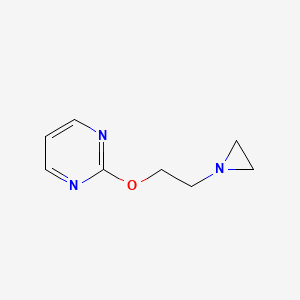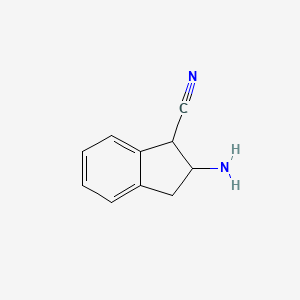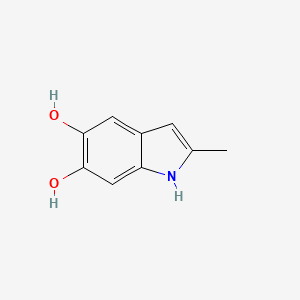
2-methyl-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids . The compound this compound is characterized by the presence of two hydroxyl groups attached to the indole ring, making it a dihydroxyindole .
Preparation Methods
The synthesis of 2-methyl-1H-indole-5,6-diol can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a widely used method for constructing indole derivatives . This method typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve extended refluxing and the use of specific catalysts to increase yield .
Chemical Reactions Analysis
2-methyl-1H-indole-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the nitrogen atom . The compound also participates in cycloaddition reactions, which are common for indole derivatives . Major products formed from these reactions include various substituted indoles and other heterocyclic compounds .
Scientific Research Applications
2-methyl-1H-indole-5,6-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indole derivatives . In biology, it has been studied for its broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities . The compound also exhibits cytotoxic effects and is strongly toxic against various pathogens . In medicine, it is being explored for its potential therapeutic applications, including its role in the treatment of cancer and other diseases . Additionally, it has applications in the industry as a component in the synthesis of organic materials and as a fluorescent probe for analytical detection .
Mechanism of Action
The mechanism of action of 2-methyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound’s antibacterial, antifungal, antiviral, and antiparasitic activities are attributed to its ability to disrupt the cellular processes of pathogens . It exerts cytotoxic effects by inducing oxidative stress and damaging cellular components . The compound’s interaction with specific receptors and enzymes in the body also contributes to its therapeutic potential .
Comparison with Similar Compounds
2-methyl-1H-indole-5,6-diol can be compared with other similar compounds, such as 5,6-dihydroxyindole and 2-methyl-1H-indole . While 5,6-dihydroxyindole is known for its role in the biosynthesis of melanin and its broad-spectrum biological activities , 2-methyl-1H-indole is a simpler indole derivative with fewer functional groups . The presence of two hydroxyl groups in this compound makes it unique and enhances its reactivity and biological activities compared to other indole derivatives .
Properties
CAS No. |
4821-01-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-2-6-3-8(11)9(12)4-7(6)10-5/h2-4,10-12H,1H3 |
InChI Key |
QGJCWKNNWOVPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)


![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
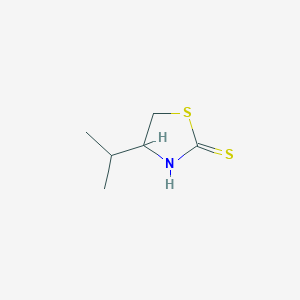
![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)


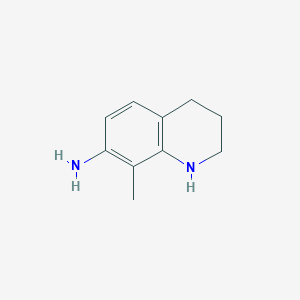
![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
